Product packaging for 4-Methyl-L-phenylalanine(Cat. No.:CAS No. 1991-87-3)

4-Methyl-L-phenylalanine

Cat. No.: B556533
CAS No.: 1991-87-3
M. Wt: 179.22 g/mol
InChI Key: DQLHSFUMICQIMB-VIFPVBQESA-N
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Description

Significance of Non-Canonical Amino Acids in Protein Science

The introduction of non-canonical amino acids (ncAAs), also known as unnatural or non-proteinogenic amino acids, into proteins represents a powerful strategy in protein science and biological chemistry. wiley.com For decades, the field was largely confined to the 20 canonical amino acids (cAAs) that constitute the building blocks of proteins as dictated by the universal genetic code. However, advancements in genetic code engineering have dramatically expanded this repertoire to over 250 ncAAs, allowing for the creation of proteins and peptides with novel functions. frontiersin.org

The ability to incorporate ncAAs with diverse functional groups—such as keto, alkynyl, azido, and nitro groups—enables the site-specific modification of proteins. nih.gov This has profound implications, ranging from conducting precise biochemical studies of protein-activity relationships to generating protein-based polymers with new properties. frontiersin.org The incorporation of ncAAs is a powerful tool for protein engineering, enzyme catalysis, and has significant applications in biomedicine and biotechnology. mdpi.com By overcoming the limitations of the natural genetic code, researchers can now install bio-orthogonal labels for structural and functional studies, create modified proteins with enhanced stability or catalytic activity, and explore new therapeutic avenues. wiley.commdpi.com This expansion of the chemical space accessible to proteins underscores the importance of ncAAs in modulating polypeptide properties and functions. wiley.com

Historical Context of Phenylalanine Analogues in Research

Phenylalanine, an essential α-amino acid, has long been a target for modification in biochemical studies. wikipedia.org Early research, dating back to the 1960s, investigated the influence of various structural analogues of phenylalanine on its accumulation and incorporation into protein in bacteria like Escherichia coli. nih.gov These studies provided initial insights into how structural changes in an amino acid could affect fundamental cellular processes. nih.gov

The development of synthetic methods was crucial for advancing the use of these analogues. For instance, a simple and inexpensive synthesis for 4-(aminomethyl)-L-phenylalanine was developed, highlighting the ongoing need for accessible routes to novel amino acids for research, such as in the development of gonadotropin-releasing hormone antagonists. acs.org Over the years, significant efforts have been focused on synthesizing fluorinated phenylalanine analogues to improve the biophysical and chemical properties of bioactive molecules. beilstein-journals.org The introduction of fluorine can modulate properties like acidity, hydrophobicity, and bioavailability. beilstein-journals.org

The advent of more sophisticated techniques, such as genetic code expansion and solid-phase peptide synthesis (SPPS), has revolutionized the use of phenylalanine analogues. nih.govnih.gov These methods allow for the site-specific installation of analogues into proteins, enabling detailed studies of protein structure and function that were previously impossible. nih.gov Phenylalanine ammonia (B1221849) lyases (PALs) have also been explored as a biocatalytic tool for the cost-efficient production of various phenylalanine analogues from corresponding cinnamic acids. frontiersin.org

Overview of 4-Methyl-L-phenylalanine's Role as a Research Tool

This compound is a derivative of the canonical amino acid L-phenylalanine (B559525), distinguished by a methyl group attached to the fourth position of the phenyl ring. chemimpex.com This seemingly minor modification imparts unique properties that make it a valuable tool in various research domains. Its increased hydrophobicity, due to the methyl group, can influence the conformational stability of peptides and improve the efficacy of peptide-based drugs. chemimpex.comchemimpex.com

In biochemical research, this compound is employed in studies investigating the structure-function relationship of proteins. chemimpex.comvulcanchem.com Its incorporation into polypeptides allows researchers to probe how subtle changes in amino acid side chains affect protein folding, stability, and interactions. chemimpex.comchemimpex.com This makes it a key component in protein engineering efforts aimed at creating modified proteins with enhanced properties for biotechnology and pharmaceutical development. chemimpex.com

The compound is a crucial building block in peptide synthesis and drug development. chemimpex.comchemimpex.com Protected forms of the amino acid, such as Fmoc-4-methyl-L-phenylalanine and Boc-4-methyl-L-phenylalanine, are widely used in solid-phase peptide synthesis (SPPS) to create complex and custom peptides. chemimpex.comchemimpex.com These synthetic peptides are used to generate libraries for screening potential therapeutic candidates and to develop new drugs targeting specific enzymes or receptors. chemimpex.com The use of this compound in drug formulations can enhance bioavailability and efficacy, making it a critical component in the development of targeted therapies. chemimpex.com

Research Applications of this compound and its Derivatives

Application AreaDescriptionDerivative Used
Peptide Synthesis Serves as a key building block in solid-phase peptide synthesis (SPPS) to create complex peptides efficiently. chemimpex.comchemimpex.comFmoc-4-methyl-L-phenylalanine, Boc-4-methyl-L-phenylalanine, N-Cbz-4-methyl-L-phenylalanine chemimpex.comvulcanchem.comchemimpex.com
Drug Development Used as a building block in designing novel therapeutic agents, enhancing the efficacy, stability, and selectivity of new medications. chemimpex.comchemimpex.comchemimpex.comThis compound, Fmoc-4-methyl-L-phenylalanine chemimpex.comchemimpex.com
Biochemical Studies Employed in experiments to investigate protein structure-function relationships, protein folding, and amino acid metabolism. chemimpex.comchemimpex.comvulcanchem.comThis compound, Boc-4-methyl-L-phenylalanine chemimpex.comchemimpex.com
Protein Engineering Incorporated into proteins to create modified versions with enhanced properties, such as improved stability or solubility. chemimpex.comchemimpex.comThis compound, Fmoc-4-methyl-L-phenylalanine chemimpex.comchemimpex.com
Bioconjugation Used in processes to attach biomolecules to other molecules or surfaces, which can enhance drug delivery systems. chemimpex.comFmoc-4-methyl-L-phenylalanine chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B556533 4-Methyl-L-phenylalanine CAS No. 1991-87-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLHSFUMICQIMB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228249
Record name 4-Methylphenylalanine
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URL https://comptox.epa.gov/dashboard/DTXSID20228249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1991-87-3, 7758-37-4
Record name 4-Methyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1991-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Stereochemical Control of 4 Methyl L Phenylalanine and Its Derivatives

Strategies for Enantiomerically Pure Synthesis

Achieving enantiomeric purity is a central challenge in the synthesis of chiral molecules. For 4-Methyl-L-phenylalanine, various methods have been developed, ranging from classical resolution techniques to advanced asymmetric catalysis, to produce the desired L-enantiomer exclusively.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create a specific stereoisomer directly from prochiral or chiral starting materials. Biocatalytic methods have emerged as powerful tools for the asymmetric synthesis of D-amino acids, and the principles can be adapted for L-isomers. acs.org One notable chemical approach involves the enantioselective alkylation of a glycine (B1666218) template under phase-transfer catalytic conditions. thieme-connect.com For instance, the alkylation of N-(diphenylmethylene) glycine tert-butyl ester with a substituted benzyl (B1604629) bromide can be performed in the presence of a chiral phase-transfer catalyst to yield the desired L-amino acid with high enantioselectivity. thieme-connect.com This method offers a direct route to enantiomerically enriched amino acids, avoiding the need for resolving racemic mixtures. thieme-connect.com

Enzymatic synthesis provides another highly selective route. acs.org Phenylalanine ammonia-lyases (PALs), for example, can catalyze the asymmetric hydroamination of cinnamic acid derivatives to produce L-phenylalanines. acs.org Furthermore, engineered D-amino acid dehydrogenases (CgDAADH) have been used in asymmetric reductive aminations to produce various D-phenylalanines, demonstrating the potential of biocatalysts in synthesizing specific enantiomers from α-keto acid precursors. acs.org

Use of Chiral Auxiliaries in Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. Oxazolidinones, particularly those derived from readily available amino acids like phenylalanine, are widely used for this purpose. acs.orgorgsyn.org The synthesis of β-methylphenylalanine isomers has been achieved using an N-acyl oxazolidinone derived from D-phenylalanine as a chiral auxiliary. renyi.hu In this process, the chiral auxiliary directs the stereoselective introduction of a new stereocenter. renyi.hu

The general strategy involves attaching the chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to release the enantiomerically enriched product. The phenylalanine-derived oxazolidinone is advantageous because both the intermediate amino alcohol and the final oxazolidinone are crystalline solids that can be easily purified by crystallization. orgsyn.org Additionally, the presence of a UV chromophore in the oxazolidinone facilitates analysis by TLC or HPLC. orgsyn.org Natural α-amino acids themselves, such as L-phenylalanine (B559525) methyl ester, have also been explored as chiral auxiliaries in reactions like the asymmetric Diels-Alder reaction, although the level of diastereoselectivity can be highly dependent on the Lewis acid used as a catalyst. cdnsciencepub.com

Palladium-Catalyzed Cross-Coupling Reactions in Derivatization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful and versatile tools for the derivatization of amino acids, including phenylalanine analogues. mdpi.comscience.gov These reactions allow for the formation of new carbon-carbon bonds under generally mild conditions, demonstrating high functional group tolerance and compatibility with aqueous media. mdpi.com

This methodology is particularly useful for modifying the phenyl ring of phenylalanine. For instance, protected 4-iodophenylalanine or tyrosine triflates can be coupled with a variety of aryl boronic acids to introduce diverse substituents at the para-position of the aromatic ring. mdpi.com A one-step synthesis of Fmoc-protected aryl-substituted phenylalanines has been reported, showcasing the efficiency of this approach. mdpi.com Similarly, the cross-coupling of protected 4-pinacolylborono-L-phenylalanine with aryl halides or triflates provides access to a wide range of derivatives, although yields may be moderate depending on the coupling partners and catalyst system used. mdpi.com The choice of palladium catalyst and ligands is crucial for the success of these transformations. mdpi.comd-nb.info These reactions enable the synthesis of novel phenylalanine derivatives with tailored properties for applications in peptide chemistry and materials science. mdpi.comresearchgate.net

Catalyst SystemReactantsReaction TypeKey OutcomeReference
PdCl₂(dppf)l-Phe(4-Bpin) and Aryl Bromides/TriflatesSuzuki-Miyaura CouplingDerivatization of phenylalanine at the 4-position with moderate yields. mdpi.com
PdCl₂(PCy₃)₂Boc-Phe(4-Bpin)-OEt and Aryl ChloridesSuzuki-Miyaura CouplingDerivatization with electron-donating aryl chlorides. mdpi.com
Pd(0)-tetrakis(triphenylphosphine)Styrene (from Phe) and Phenylboronic AcidCross-CouplingFormation of stilbene (B7821643) derivatives from a phenylalanine precursor. d-nb.info

Stereoinversion Techniques for D-Amino Acid Counterparts

Stereoinversion provides a powerful pathway to synthesize D-amino acids from their more abundant and less expensive L-enantiomers. mdpi.com This is particularly relevant for creating D-4-methyl-phenylalanine from L-4-methyl-phenylalanine. Chemo-enzymatic and biocatalytic cascade reactions are central to these strategies.

One effective method involves a two-step cascade. cdnsciencepub.comnih.gov First, an L-amino acid deaminase (LAAD) from Proteus myxofaciens (PmaLAAD) or Proteus mirabilis catalyzes the oxidative deamination of the L-amino acid to its corresponding α-keto acid. nih.govpolimi.it In a subsequent step, this intermediate is subjected to non-selective chemical reduction or stereoselective enzymatic reductive amination to produce the D-amino acid. nih.govpolimi.it For example, the complete stereoinversion of L-4-nitrophenylalanine to D-4-nitrophenylalanine was achieved using PmaLAAD followed by reduction with a borane (B79455) tert-butylamine (B42293) complex. polimi.it

Whole-cell biocatalysts have been engineered to perform this entire cascade in vivo. nih.gov An E. coli cell factory co-expressing an L-amino acid deaminase (LAAD), a meso-diaminopimelate dehydrogenase (DAPDH), and a formate (B1220265) dehydrogenase (FDH) for cofactor regeneration, can convert various L-amino acids into their D-counterparts with high conversion rates and excellent enantiomeric excess (>99% ee). nih.gov

L-Amino Acid SubstrateBiocatalytic SystemKey EnzymesResultReference
L-Phenylalanine (150 mM)E. coli whole-cell biocatalystLAAD, DAPDH, FDHComplete conversion to D-Phe (>99% ee) in 24 h. nih.gov
L-4-Nitrophenylalanine (12.5 mM)Purified PmaLAAD + Borane complexLAADComplete conversion to D-4-Npa (>99% ee) in 2 h. polimi.it
L-4-methyl-PheFour-enzyme cascadeAncLAAO-N4, Catalase, CgDAADH, BmGDHModerate conversion (67.4%). acs.org

Protecting Group Chemistry in this compound Synthesis

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the α-amino and carboxyl termini, as well as on reactive side chains. The choice of protecting group is critical for a successful and efficient synthesis strategy.

Fmoc Protection Strategies

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS). chemimpex.comsmolecule.com It serves as a base-labile protecting group for the α-amino group of amino acids, including this compound. chemimpex.comsmolecule.com The Fmoc group is stable to acidic conditions, allowing for the use of acid-labile protecting groups on amino acid side chains, which is the basis of the orthogonal protection strategy in Fmoc-SPPS. smolecule.com

The standard procedure for introducing the Fmoc group involves reacting the amino acid with an activated Fmoc reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), under basic conditions. smolecule.comacs.org This reaction is typically performed in a mixture of dioxane and aqueous sodium bicarbonate or sodium carbonate solution and proceeds with high yields. smolecule.comacs.org

During SPPS, the Fmoc group is cleaved at the beginning of each coupling cycle using a secondary amine base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). smolecule.com The deprotection reaction is rapid and efficient, regenerating the free amine for the subsequent peptide bond formation. The use of Fmoc-4-methyl-L-phenylalanine allows for its incorporation into peptide chains, where the methyl group on the phenyl ring can enhance hydrophobic interactions and improve peptide stability. chemimpex.com

Deprotection ReagentConcentrationTypical Deprotection TimeAdvantagesDisadvantages
Piperidine20-30% in DMF5-20 minWell-established, high efficiencyToxic, strong odor
4-Methylpiperidine20% in DMFSlightly longer than piperidineLess volatile, reduced odorHigher cost
PiperazineVariousVariableCan be used in specific applicationsLess common, may have different solubility

Table adapted from data on Fmoc deprotection reagents. smolecule.com

Boc Protection Strategies

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the amino function of this compound, primarily due to its stability under various reaction conditions and its facile removal under acidic conditions. The installation of the Boc group is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. A common procedure involves dissolving the amino acid in a mixture of acetone (B3395972) and water, followed by the addition of a base like triethylamine (B128534) and then Boc₂O. The reaction proceeds for several hours, after which the organic solvent is removed, and the aqueous layer is washed and then acidified to precipitate the N-Boc-4-Methyl-L-phenylalanine. This method provides the desired product in good yield.

An alternative approach involves the use of N-Boc-4-iodo-L-phenylalanine as a precursor. tandfonline.comlookchem.com This intermediate can be subjected to palladium-catalyzed reactions, such as hydroformylation, followed by reduction to introduce the methyl group at the 4-position of the phenyl ring. tandfonline.comlookchem.com This strategy is particularly useful for creating derivatives of this compound. The Boc protecting group in these derivatives can then be removed using a solution of dry HCl in ethyl acetate. tandfonline.comlookchem.com

The choice of the Boc protecting group is crucial in multi-step syntheses to prevent unwanted side reactions involving the amino group. orgsyn.org For instance, in the synthesis of 4-azido-L-phenylalanine, the α-amino group of 4-iodo-L-phenylalanine is first protected with a Boc group to prevent its arylation during the subsequent Ullman-like azidation step. nih.gov This highlights the importance of Boc protection in directing the reactivity of the molecule towards the desired transformation.

Table 1: Comparison of Boc Protection Strategies
PrecursorReagentsKey FeaturesReference
This compoundDi-tert-butyl dicarbonate (Boc₂O), TriethylamineDirect protection of the amino acid.
N-Boc-4-iodo-L-phenylalaninePd(OAc)₂, dppp, CO, octylsilaneAllows for derivatization at the 4-position prior to forming the final product. tandfonline.comlookchem.com
4-Iodo-L-phenylalanineBoc₂OProtection is a necessary step before further functionalization like azidation. nih.gov

Cbz Protection Strategies

The benzyloxycarbonyl (Cbz or Z) group is another cornerstone in the protection of the amino group of this compound, particularly in the context of peptide synthesis. vulcanchem.com The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) in the presence of a mild base. vulcanchem.comnumberanalytics.com This protection strategy is valued for its ability to control the reactivity of the amino acid during peptide coupling reactions. vulcanchem.com

While specific protocols for the direct Cbz protection of this compound are based on general methods for amino acid protection, the resulting N-Cbz-4-methyl-L-phenylalanine is a key building block for more complex molecules. vulcanchem.com The Cbz group's stability and selective removal under mild conditions, such as catalytic hydrogenation (Pd-C/H₂), make it an attractive choice. masterorganicchemistry.com This deprotection method is advantageous as it occurs at a neutral pH, preserving other acid- or base-sensitive functional groups within the molecule. masterorganicchemistry.com

For more complex applications, advanced Cbz protection techniques have been developed. For instance, the use of alternative reagents like 4-nitrobenzyl chloroformate can facilitate the removal of the Cbz group under even milder conditions. numberanalytics.com Furthermore, Cbz protection can be carried out under non-standard conditions, such as acidic or neutral pH, to accommodate sensitive substrates. numberanalytics.com For example, N-(benzyloxycarbonyloxy)succinimide can be used for Cbz protection under neutral conditions. numberanalytics.com The choice of the specific Cbz protection strategy can be optimized by monitoring the reaction progress using techniques like TLC or HPLC and using a slight excess of the protecting group to ensure complete reaction. numberanalytics.com

Biocatalytic approaches for Cbz group removal have also been explored. The enzyme Sphingomonas Cbz-ase has been shown to deprotect various N-Cbz-modified amino acids, including Cbz-L-phenylalanine. rsc.org This enzymatic method offers a high degree of specificity and can be part of a one-pot, two-step deprotection cascade when combined with other enzymes. rsc.org

Derivatization Strategies for Analytical and Functional Purposes

Chemical Derivatization for Chiral Analysis

The determination of the enantiomeric purity of this compound and its derivatives is crucial, and chemical derivatization is a powerful tool for this purpose. This indirect method involves reacting the amino acid with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated and quantified using standard chromatographic techniques like HPLC. nih.govresearchgate.net

Several CDAs have been successfully employed for the chiral analysis of amino acids. One of the most widely used is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). nih.gov The amino group of the analyte undergoes a nucleophilic substitution with FDAA to yield diastereomeric derivatives that exhibit strong UV absorbance, facilitating their detection. nih.gov Other effective CDAs include 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE). nih.govmdpi.com S-NIFE has proven particularly effective for the separation of certain amino acid stereoisomers. nih.govmdpi.com

The derivatization reaction is typically carried out in a basic medium, and the resulting diastereomers are then separated on a reversed-phase column and analyzed by LC-MS. nih.gov The choice of CDA can significantly impact the separation efficiency and sensitivity of the analysis. For complex mixtures, using a combination of two or more CDAs can provide more reliable results. nih.gov Another chiral derivatizing agent, (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), has also been used for the chiral discrimination of amino acids, where the resulting diastereomers are separated by techniques like trapped ion mobility spectrometry. acs.org

Table 2: Chiral Derivatizing Agents for Amino Acid Analysis
Chiral Derivatizing Agent (CDA)AbbreviationPrincipleReference
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamideFDAA (Marfey's Reagent)Nucleophilic substitution to form UV-active diastereomers. nih.gov
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanateGITCFormation of diastereomeric thioureas. nih.gov
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl esterS-NIFEFormation of diastereomeric carbamates. nih.govmdpi.com
(+)-1-(9-Fluorenyl)ethyl ChloroformateFLECFormation of diastereomers for separation by ion mobility spectrometry. acs.org

Incorporation of Spectroscopic Probes

This compound can be functionalized with spectroscopic probes to study local protein environments. Unnatural amino acids (UAAs) containing vibrational reporters are particularly useful for this purpose. For instance, 4-azidomethyl-L-phenylalanine has been synthesized to serve as a vibrational reporter. nih.govacs.org The azide (B81097) group's asymmetric stretch vibration is sensitive to its local environment, providing information about hydration and other interactions within a protein. nih.govacs.orgrsc.org This UAA can be genetically incorporated into proteins in a site-specific manner, allowing for detailed studies of protein structure and dynamics. nih.govacs.orgrsc.org

Similarly, 4-cyano-L-phenylalanine (pCNF) is another UAA that can be incorporated into proteins to probe local environments. osti.govresearchgate.net The nitrile group's vibrational frequency is sensitive to solvation, making it a useful probe for studying hydration states within a protein. osti.gov By incorporating pCNF at different sites in a protein, researchers can map out the local solvation environments. osti.govresearchgate.net

The synthesis of these probe-containing amino acids often involves multi-step procedures starting from a protected form of a phenylalanine derivative. The ability to genetically encode these UAAs allows for their precise placement within a protein, offering a powerful tool for biophysical studies. nih.govacs.orgrsc.orgosti.govresearchgate.net

Formation of Schiff Base Derivatives for Functional Studies

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are an important class of compounds with diverse applications. academie-sciences.frbohrium.com Schiff bases derived from L-phenylalanine and its analogs, including presumably this compound, have been synthesized and studied for their biological activities. academie-sciences.frinnovareacademics.inacademie-sciences.fr The formation of a Schiff base involves the reaction of the amino group of the amino acid with an aldehyde, such as salicylaldehyde (B1680747) or furfuraldehyde, often under reflux in a suitable solvent like methanol (B129727). academie-sciences.frbohrium.comacademie-sciences.fr

These Schiff base derivatives, and particularly their metal complexes, have shown potential in various fields due to their structural and functional properties. academie-sciences.fracademie-sciences.frresearchgate.net The imine group in the Schiff base structure is crucial for their coordination with transition metal ions, leading to the formation of stable complexes. academie-sciences.frresearchgate.net These metal complexes have been investigated for their antimicrobial and antioxidant activities. academie-sciences.frbohrium.com The synthesis of these derivatives allows for the modulation of the biological properties of the parent amino acid, opening up avenues for the development of new functional molecules. innovareacademics.in

Scalable and Efficient Synthesis Protocols

The development of scalable and efficient synthesis protocols for this compound is essential for its availability for research and potential applications. While detailed large-scale synthesis protocols specifically for this compound are not extensively documented in the provided context, general strategies for the synthesis of related unnatural amino acids can be adapted.

One approach to scalable synthesis involves biocatalysis. For example, phenylalanine ammonia (B1221849) lyase (PAL) has been used in the hydroamination of cinnamic acid derivatives to produce L-phenylalanine analogs. sci-hub.se This enzymatic approach offers several advantages, including being environmentally sustainable and avoiding the use of heavy metals. sci-hub.se The reaction conditions, such as ammonia concentration, pH, and temperature, can be optimized to achieve high conversion rates on a large scale. sci-hub.se

For chemical synthesis routes, strategies that avoid chromatographic purification are highly desirable for scalability. A reliable, cost-effective, and chromatography-free synthesis has been reported for 4-azido-L-phenylalanine starting from L-phenylalanine. nih.gov This multi-step process involves protection of the amino group, iodination, azidation, and deprotection, with crystallization used for purification at intermediate steps. nih.gov Such a strategy could potentially be adapted for the synthesis of this compound.

Furthermore, the synthesis of 4-(aminomethyl)-L-phenylalanine has been achieved on a large scale without the use of toxic reagents and without racemization. acs.org This highlights the feasibility of developing robust and scalable synthetic routes for phenylalanine derivatives. The key to scalability often lies in the careful selection of reagents, optimization of reaction conditions, and the use of non-chromatographic purification methods. nih.govacs.org

Chromatography-Free Synthesis Approaches

The development of synthetic routes that avoid chromatographic purification is crucial for large-scale and cost-effective production. Such methods typically rely on the crystallization of the final product or key intermediates to achieve high purity.

One of the most effective methods for the enantioselective synthesis of L-phenylalanine derivatives, including those with alkyl substitutions on the phenyl ring, is the asymmetric hydrogenation of α,β-dehydroamino acid precursors. nih.govacs.org This approach allows for the direct establishment of the desired stereocenter with high fidelity. A plausible chromatography-free synthesis for this compound can be conceptualized based on this strategy. The synthesis would begin with a suitable precursor, such as an acetamidoacrylate derivative of 4-methylbenzaldehyde. This precursor undergoes asymmetric hydrogenation using a chiral catalyst, for instance, a rhodium complex with a chiral phosphine (B1218219) ligand like (R,R)-Et-DuPhos. ajchem-b.com The resulting N-acetylated this compound ester can then be hydrolyzed under basic or acidic conditions to yield the final amino acid. Purification is often achieved through crystallization, which can be highly effective in removing impurities and the undesired enantiomer, especially when the product has good crystallinity.

Another promising chromatography-free approach is the use of biocatalysis. Engineered enzymes, such as phenylalanine ammonia lyases (PALs) or phenylalanine dehydrogenases, can catalyze the stereoselective synthesis of L-amino acids from prochiral starting materials. acs.orggoogle.com For example, a PAL can catalyze the addition of ammonia to 4-methylcinnamic acid to directly form this compound. These enzymatic reactions are often performed in aqueous media under mild conditions and can exhibit excellent enantioselectivity, potentially eliminating the need for chromatographic separation of enantiomers. The product can then be isolated by crystallization or precipitation by adjusting the pH of the reaction mixture.

Drawing parallels from the synthesis of other phenylalanine derivatives, such as 4-azido-L-phenylalanine, a scalable and chromatography-free process can be established. nih.gov In such syntheses, the final product is often obtained with high purity after aqueous workup and crystallization from a suitable solvent system, such as an ethanol (B145695)/water mixture. nih.gov This highlights a general principle where careful selection of the synthetic route and reaction conditions can lead to a product that readily crystallizes, thereby avoiding chromatography.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is paramount to maximize the yield and ensure the chemical and stereochemical purity of this compound. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of reagents.

In the context of asymmetric hydrogenation, the choice of the chiral catalyst and its loading are critical. Different chiral ligands can offer varying degrees of enantioselectivity and catalytic activity for a given substrate. For the hydrogenation of (Z)-α-acetamidocinnamate derivatives, rhodium complexes with DuPhos ligands have been shown to provide excellent enantiomeric excesses (>99% ee). ajchem-b.com The catalyst loading is another parameter to be optimized; lower loadings are economically favorable for large-scale synthesis, but must be sufficient to drive the reaction to completion in a reasonable timeframe.

The solvent system can significantly influence the reaction rate, selectivity, and the solubility of reactants and products. For hydrogenations, polar solvents like methanol or ethanol are commonly used. ajchem-b.com The optimization of solvent composition can also be crucial for the subsequent crystallization of the product. For instance, in the synthesis of 4-azido-L-phenylalanine, crystallization from a 50% ethanol/water mixture was effective for purification. nih.gov

Temperature and hydrogen pressure are also key variables in hydrogenation reactions. Reactions are often run at room temperature and moderate pressures (e.g., 50 psi H₂), but these conditions may need to be adjusted to optimize the reaction rate without compromising selectivity. ajchem-b.com

When employing protecting groups, such as Fmoc or Boc, the conditions for their introduction and removal must be carefully controlled to prevent side reactions or racemization. For example, Fmoc protection is typically carried out using Fmoc-Cl or Fmoc-OSu in the presence of a mild base like sodium bicarbonate in a solvent mixture such as dioxane/water. nih.gov The reaction temperature is often kept between 0°C and room temperature to minimize side reactions. nih.gov

The table below summarizes key optimization parameters and their impact on the synthesis of phenylalanine derivatives, which are applicable to the synthesis of this compound.

ParameterCondition/VariableImpact on Yield and PurityReference
Catalyst [((R,R)-Ethyl-DuPhos)Rh(COD)]BF₄High enantioselectivity (>99% ee) in asymmetric hydrogenation of dehydroamino-acid precursors. acs.orgajchem-b.com
Catalyst Loading 20 mol% (for Cu(I) catalyzed azidation)Higher catalyst loadings may be required for complete conversion, but need to be optimized for cost-effectiveness. nih.gov
Solvent Methanol (for hydrogenation)Affects reaction rate and solubility of reactants and products. ajchem-b.com
50% Ethanol/Water (for crystallization)Crucial for achieving high purity without chromatography. nih.gov
Reaction Time 4–24 hours (for Cu(I) catalyzed azidation)Longer reaction times may be necessary for complete conversion, but can also lead to side products. nih.gov
Temperature Room Temperature (for hydrogenation)Mild conditions often favored to maintain high enantioselectivity. ajchem-b.com
0°C to Room Temperature (for Fmoc protection)Controlled temperature minimizes the formation of side products. nih.gov
Base Sodium Bicarbonate (for Fmoc protection)Mild base used to neutralize acid generated during the reaction. nih.gov

The following table provides an example of optimized reaction conditions for the synthesis of a substituted D-phenylalanine via asymmetric hydrogenation, demonstrating the high yields and enantiomeric excess that can be achieved.

StepSubstrateCatalyst/ReagentsSolventConditionsYieldEnantiomeric ExcessReference
Asymmetric Hydrogenation 4-(Hydroxymethyl)-substituted dehydrophenylalanine[((R,R)-Ethyl-DuPhos)Rh(COD)]BF₄MethanolH₂ (pressure not specified)HighHigh acs.org
Hydrolysis N-acetyl and methyl ester protected amino acidBasic hydrolysisNot specifiedNot specifiedHighMaintained acs.org

By carefully selecting and optimizing these synthetic methodologies and reaction conditions, this compound and its derivatives can be produced in high yield and purity, with excellent stereochemical control, and in a manner that is amenable to large-scale production without the need for chromatographic purification.

Applications of 4 Methyl L Phenylalanine in Peptide and Protein Research

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for creating peptides in the laboratory. In this process, amino acids are sequentially added to a growing chain that is attached to a solid support. cymitquimica.com 4-Methyl-L-phenylalanine is well-suited for this method, particularly when its amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. chemimpex.comcymitquimica.com This protection prevents unwanted reactions during the synthesis, allowing for the efficient construction of complex peptide structures. chemimpex.comchemimpex.com

Incorporation into Complex Peptide Architectures

The use of Fmoc-4-methyl-L-phenylalanine is a key building block in SPPS, enabling the creation of intricate peptide chains. chemimpex.com The Fmoc protecting group is stable under the conditions required for peptide bond formation but can be easily removed to allow the next amino acid to be added. chemimpex.comvulcanchem.com This controlled, stepwise assembly is essential for producing peptides with a precisely defined sequence and length. cymitquimica.com The methyl group on the phenyl ring provides a unique structural element that can be used to design peptides with specific three-dimensional shapes and functionalities. chemimpex.comchemimpex.com

Influence on Peptide Stability and Solubility

The incorporation of this compound can significantly influence the physicochemical properties of a peptide. The methyl group enhances the hydrophobic character of the amino acid, which in turn can affect how the peptide folds and interacts with its environment. chemimpex.comchemimpex.com This modification can lead to increased stability, making the resulting peptides more resistant to degradation. chemimpex.com Furthermore, the presence of this unnatural amino acid can improve the solubility of peptides, a crucial factor for their handling and application in research and therapeutic development. chemimpex.comchemimpex.com The ability to modulate stability and solubility is a valuable tool for designing peptides with enhanced efficacy and better performance characteristics. chemimpex.comnetascientific.com

AttributeInfluence of this compound
Hydrophobicity The methyl group on the phenyl side chain increases hydrophobicity. chemimpex.comchemimpex.com
Stability Enhanced due to the unique structural properties conferred by the methyl group. chemimpex.com
Solubility Can be improved, facilitating easier handling and formulation. chemimpex.comchemimpex.com

Contributions to Protein Engineering and Directed Evolution

Protein engineering aims to create new proteins with desired properties or functions. rsc.org this compound is a valuable tool in this endeavor, allowing for the creation of modified proteins with enhanced characteristics. chemimpex.com This is often achieved through techniques like directed evolution, where a gene is mutated to produce a library of protein variants, which are then screened for improved traits. rsc.orgscispace.com

Site-Specific Incorporation of Unnatural Amino Acids

A key technique in protein engineering is the ability to insert unnatural amino acids (UAAs) at specific positions within a protein's sequence. uni-hamburg.de This is accomplished by reprogramming the cell's protein-making machinery. researchgate.net Researchers can engineer a special pair of molecules: a unique transfer RNA (tRNA) and an enzyme called an aminoacyl-tRNA synthetase. uni-hamburg.deresearchgate.net This pair works together to recognize a specific three-letter code (a codon, such as the amber stop codon) in the genetic instructions and insert this compound at that location during protein synthesis. researchgate.netacs.org This method allows for the precise placement of the UAA, enabling detailed studies of its effects on protein structure and function. acs.orgnih.gov

Design of Modified Proteins with Enhanced Properties

By incorporating this compound, scientists can design proteins with a range of enhanced properties. chemimpex.com The introduction of this unnatural amino acid can improve a protein's stability, making it more resistant to heat or chemical degradation. nih.gov It can also alter a protein's catalytic activity or its ability to bind to other molecules. nih.gov This approach has been used to develop enzymes that are more efficient biocatalysts and proteins with novel functions for therapeutic or industrial applications. rsc.orgnih.gov For instance, the introduction of non-canonical amino acids has been shown to improve the fluorescence and stability of proteins like the consensus green protein (CGP). nih.govasm.org

Investigations into Protein Interactions and Structure-Function Relationships

Understanding how proteins interact with each other and how their structure dictates their function is a fundamental goal of biochemistry. The unique properties of this compound make it a valuable probe for these investigations. chemimpex.comvulcanchem.com The methyl group on the phenyl ring can influence the hydrophobic interactions that are crucial for protein folding and the formation of protein complexes. chemimpex.comaip.org

By strategically placing this compound within a protein, researchers can study how this subtle change affects its three-dimensional structure and its interactions with other molecules. chemimpex.comaip.org This provides insights into the forces that govern protein folding and recognition. Furthermore, observing the functional consequences of this substitution helps to elucidate the relationship between a protein's structure and its biological activity. chemimpex.compnas.org These studies are critical for understanding disease mechanisms and for the rational design of new drugs that target specific protein interactions. vulcanchem.com

Research AreaApplication of this compound
Protein Folding The hydrophobic methyl group helps to probe the forces driving the folding process. chemimpex.comaip.org
Protein-Protein Interactions Used to investigate the role of specific residues in mediating interactions between proteins. chemimpex.comvulcanchem.com
Structure-Function Studies Allows for precise modifications to study how changes in structure affect biological function. chemimpex.compnas.org

Probing Local Protein Environments with Modified Amino Acids

The ability to investigate the microenvironment at specific locations within a protein is crucial for understanding its structure, dynamics, and function. Unnatural amino acids (UAAs) equipped with spectroscopic reporter groups can be site-specifically incorporated into a protein to serve as localized probes. nih.gov While probes containing nitrile or azide (B81097) groups are well-documented for their use in vibrational spectroscopy, the methyl group of this compound can serve as a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govrsc.orgportlandpress.com

The protons of a methyl group generate a sharp singlet signal in ¹H-NMR spectra. The chemical shift of this signal is highly sensitive to the local magnetic environment, which is dictated by the surrounding atomic arrangement and electronic structure within the folded protein. Therefore, by introducing this compound at a specific site, its methyl group acts as a reporter, providing information on protein structure, folding, and interactions at that precise location. portlandpress.com This approach is particularly powerful when combined with isotopic labeling (e.g., with ¹³C), which allows for the use of advanced NMR techniques like Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) to study large protein complexes.

Other modified phenylalanine residues have also been developed as probes for various spectroscopic techniques. For instance, 4-azidomethyl-L-phenylalanine and 4-cyano-L-phenylalanine are used as vibrational reporters in infrared (IR) spectroscopy. nih.govnih.gov The azide and nitrile stretching frequencies are sensitive to the local environment, including hydration and electrostatic fields. rsc.orgnih.gov The development of these diverse probes highlights the versatility of modifying the phenylalanine scaffold to explore protein environments.

Table 1: Comparison of Phenylalanine Analogs as Probes in Protein Research

Amino Acid ProbeReporter GroupSpectroscopic MethodInformation Obtained
This compound Methyl (-CH₃)NMR SpectroscopyLocal structure, conformational changes, molecular interactions
4-Azidomethyl-L-phenylalanineAzidomethyl (-CH₂N₃)IR SpectroscopyLocal hydration, electrostatic environment, protein dynamics nih.govnih.gov
4-Cyano-L-phenylalanineCyano (-C≡N)IR SpectroscopyLocal electrostatic fields, protein structure nih.govresearchgate.net
4-Azido-L-phenylalanineAzido (-N₃)IR & UV SpectroscopyLocal environment, photocrosslinking for interaction mapping nih.gov

Conformational Analysis in Peptides and Proteins

The primary sequence of a peptide or protein dictates its three-dimensional structure, which in turn determines its biological function. The incorporation of modified amino acids like this compound can be used to analyze and influence this conformation. The addition of a methyl group to the phenyl ring introduces steric and electronic changes that can restrict the conformational freedom of the peptide backbone and the amino acid side chain.

Computational and experimental studies have shown that methylated phenylalanine derivatives can act as potent promoters of specific secondary structures. nih.gov For example, Cα-methylation of phenylalanine has been found to strongly induce the formation of β-turns and helical structures in peptides. rsc.org This is because the bulky, sterically demanding nature of the Cα-disubstituted residue limits the possible values of the backbone dihedral angles (φ and ψ), forcing the peptide chain to adopt a more defined conformation. nih.govrsc.org

While this compound is not Cα-methylated, its para-methyl group still influences conformation by enhancing hydrophobic interactions and altering side-chain packing within the protein core or at protein-protein interfaces. chemimpex.com Studies on peptides containing phenylalanine analogs with restricted side-chain conformations have demonstrated that such modifications can dramatically alter receptor selectivity and biological activity, underscoring the critical link between side-chain conformation and function. nih.gov The analysis of Ramachandran maps for dipeptides containing phenylalanine derivatives reveals that substitutions on the alpha or beta carbons significantly alter the available conformational space, providing a rational basis for designing peptides with specific structural propensities. nih.gov

Table 2: Research Findings on Conformational Effects of Phenylalanine Analogs

Phenylalanine AnalogResearch FocusKey Conformational FindingReference(s)
Cα-Methyl-phenylalanineSolution conformational analysis of model peptidesActs as a potent promoter of β-turn and helical structures, more so than the parent phenylalanine residue. rsc.org
α-Methyl & β-Methyl PhenylalanineComputational analysis of dipeptide conformational profilesSubstitutions at the α and β carbons significantly restrict the allowed regions in the Ramachandran map, guiding peptide design. nih.gov
2-Aminoindan-2-carboxylic acidConformational restriction in a cyclic opioid peptideThe rigid, restricted conformation of the side chain led to a dramatic increase in receptor selectivity. nih.gov
(Z)-DehydrophenylalanineNMR spectroscopy of dehydropeptidesThe planar dehydroamino acid moiety strongly stabilizes β-turn conformations in short peptides and helical structures in longer ones. beilstein-journals.org

4 Methyl L Phenylalanine in Drug Discovery and Development

Design and Synthesis of Bioactive Peptides and Pharmaceutical Agents

The incorporation of 4-Methyl-L-phenylalanine is a key strategy in the development of targeted therapies. chemimpex.com By altering the structure of a peptide, researchers can fine-tune its binding affinity and selectivity for specific receptors or enzymes involved in disease pathways. chemimpex.com This allows for the creation of drugs that act precisely on their intended target, potentially increasing efficacy while minimizing off-target side effects. For instance, amino acid analogs are crucial in designing drugs that target the L-type amino acid transporter 1 (LAT1), which is overexpressed in many types of cancer cells. mdpi.comnih.gov The development of radiolabeled analogs, such as 2-[211At]astato-α-methyl-L-phenylalanine, for targeted alpha-radionuclide therapy highlights this approach. nih.gov These agents are designed for selective uptake by cancer cells via transporters like LAT1, delivering a cytotoxic payload directly to the tumor site. mdpi.comnih.gov The use of such specialized amino acids is instrumental in creating targeted therapies for a wide range of diseases. chemimpex.com

In oncology and immunology, peptide-based therapies are gaining significant traction, and this compound is a valuable tool in this area. chemimpex.com Its use in combinatorial chemistry enables the rapid generation of large peptide libraries, which can be screened to identify new drug candidates for cancer therapy and immune regulation. chemimpex.com Unnatural amino acids can serve as inhibitors for drug targets, such as enzymes whose dysfunctional activity fuels tumor cell proliferation. For example, research has explored the effects of l-phenylalanine (B559525) methyl ester (a related compound) on the activation of lymphokine-activated killer (LAK) cells, which are involved in the immune response against tumors. nih.gov Furthermore, amino acid-metabolizing enzymes are recognized as targets in cancer immunotherapy. frontiersin.org The design of peptides that can modulate these pathways or mimic the interactions of key signaling molecules is a promising avenue for developing new treatments for cancer and autoimmune diseases.

Development of Targeted Therapies

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound, SAR studies focus on how the methyl group at the para-position of the phenyl ring influences interactions with biological targets compared to the parent amino acid, L-phenylalanine, and other analogs. nih.govacs.org These studies are crucial for optimizing lead compounds in drug development. By systematically modifying the phenylalanine scaffold and assessing the resulting changes in activity, researchers can develop more potent and selective drugs. nih.govresearchgate.net

The primary effect of adding a methyl group to the phenyl ring of L-phenylalanine is an increase in hydrophobicity. chemimpex.com Aromatic amino acids like phenylalanine already exhibit hydrophobic characteristics that are vital for many biological processes, including the folding of proteins. aip.org The addition of the methyl group enhances these hydrophobic interactions, which can improve the binding of a peptide to a hydrophobic pocket on a target protein. chemimpex.comchemimpex.com This increased hydrophobicity can also enhance the stability of the peptide's structure and its ability to cross cell membranes. chemimpex.comchemimpex.com Research indicates that hydrophobic interactions are generally enriched in high-efficiency ligands, underscoring the importance of modifications like the introduction of a methyl group. nih.gov This "magic methyl" effect, where adding a methyl group significantly improves binding, is a well-recognized phenomenon in medicinal chemistry. nih.gov

The methyl group of this compound can significantly modulate a molecule's affinity and selectivity for its target receptor. nih.gov While increased hydrophobicity can enhance binding, it does not solely account for the observed changes in affinity. nih.gov The specific placement and electronic properties of the methyl group also play a critical role. For example, in a study involving an antigenic peptide recognized by a T-cell receptor (TCR), substituting the original tyrosine with this compound resulted in weaker binding. nih.gov This indicates that factors beyond simple hydrophobicity, such as polar hydrophobicity or specific steric interactions, are at play. nih.gov

In contrast, studies on phenylalanine analogs targeting the L-type amino acid transporter 1 (LAT1) have shown that modifications to the phenyl ring can markedly improve both affinity and selectivity. nih.govresearchgate.net While 4-iodo-L-phenylalanine had an inhibitory effect comparable to native phenylalanine on LAT1, other positional isomers showed increased affinity. nih.govresearchgate.net This demonstrates that the position of substituents on the phenyl ring is critical for modulating receptor interactions. Such findings are essential for designing compounds with precise targeting capabilities. nih.govdntb.gov.ua

Table 1: Kinetic and Affinity Data for A6 T-cell Receptor Binding to Tax Peptide Analogs

This table presents surface plasmon resonance (SPR) data comparing the binding of the A6 T-cell receptor (TCR) to the native Tax peptide and a variant where the tyrosine at position 5 is replaced with this compound.

Peptide VariantKD (μM)kon (M-1s-1)koff (s-1)
Native (Tyr) 234.9 x 1030.11
4-Methyl-Phe 633.0 x 1030.19
Data sourced from a study on T-cell receptor binding modulation. nih.gov

Impact of Methyl Group on Hydrophobic Interactions

Applications in Advanced Biomaterials and Drug Delivery Systems

The unique properties of this compound make it a valuable component in the creation of advanced biomaterials and drug delivery systems. chemimpex.comchemimpex.com Its incorporation into polymers and peptides can be used to construct nanoparticles, micelles, and hydrogels for therapeutic applications. acs.orgrsc.org These materials can be designed to be biocompatible, biodegradable, and responsive to specific biological stimuli. mdpi.com

For instance, polymers containing this compound can self-assemble into nanoparticles that encapsulate hydrophobic drugs, improving their solubility and bioavailability. rsc.org The hydrophobic nature of the 4-methylphenyl group can drive the formation of the core of these nanocarriers, while other hydrophilic parts of the polymer form an outer shell, creating a stable drug delivery vehicle. chemimpex.com Researchers have developed libraries of copolymers, such as those made from N-acryloyl glycine (B1666218) and N-acryloyl-L-phenylalanine methyl ester, to create organ-targeted drug delivery nanoparticles. rsc.org Furthermore, its use in bioconjugation processes allows for the attachment of biomolecules to surfaces or other molecules, which can enhance the targeting capabilities of drug delivery systems. chemimpex.com The development of such advanced systems is critical for overcoming challenges in drug delivery, such as crossing the blood-brain barrier or targeting tumors with high precision. mdpi.comnih.gov

Enhancing Drug Delivery Efficacy

The excellent biocompatibility of amino acids makes them suitable candidates for improving drug delivery systems. chemimpex.com this compound is specifically employed in the development of advanced biomaterials and drug delivery platforms to improve the pharmacokinetic profiles of drug candidates. chemimpex.com

One key mechanism for this enhancement is the utilization of natural transport systems. The L-type amino acid transporter 1 (LAT1) is a protein that facilitates the transport of large neutral amino acids, such as phenylalanine, across biological barriers, including the blood-brain barrier. nih.govd-nb.infonih.gov LAT1 is a primary target for delivering drugs to the central nervous system and to various types of cancer cells where its expression is often upregulated. nih.govjst.go.jpacs.org The binding affinity to LAT1 is influenced by the presence of an aromatic ring, a feature central to phenylalanine and its derivatives. d-nb.info By incorporating this compound into a drug's structure, medicinal chemists can hijack this transport system to improve bioavailability and ensure the therapeutic agent reaches its target site. chemimpex.com

Table 1: Properties of Protected this compound Derivatives Used in Synthesis

Property Boc-4-methyl-L-phenylalanine Fmoc-4-methyl-L-phenylalanine
Synonyms Boc-L-Phe(4-Me)-OH Fmoc-L-Phe(4-Me)-OH
CAS Number 80102-26-7 199006-54-7
Molecular Formula C₁₅H₂₁NO₄ C₂₅H₂₃NO₄
Molecular Weight 279.34 g/mol 401.46 g/mol

| Primary Use | Building block in peptide synthesis for drug development and biomaterials. chemimpex.com | Building block in solid-phase peptide synthesis for drug development and bioconjugation. chemimpex.com |

Creation of Enzyme Inhibitors and Bioactive Molecules

The incorporation of this compound is a key strategy in the creation of potent and selective enzyme inhibitors and other bioactive molecules. chemimpex.com Its unique structural properties can be used to design drug candidates that target specific biological pathways with high efficacy. chemimpex.comchemimpex.com

Enzyme Inhibitors

A significant area of research involves the development of inhibitors for protein tyrosine phosphatases (PTPs), such as PTP1B, which are important therapeutic targets for diseases like type 2 diabetes, obesity, and cancer. acs.orgresearchgate.net In one study, researchers synthesized derivatives of this compound, specifically L-4-[sulfonamido(methyl)]phenylalanine, and incorporated them into peptides to assess their ability to inhibit PTP1B. acs.orgnih.govacs.org These peptides were evaluated for their inhibitory concentration (IC₅₀), which measures the concentration of an inhibitor required to reduce the enzyme's activity by half.

Table 2: Inhibition of PTP1B by Peptides Containing Phenylalanine Analogs

Peptide Compound Description IC₅₀ (μM)
FmocGlu(OBn)-Phe-LNH₂ Control peptide with natural Phenylalanine 4.1
Peptide with L-4-[sulfonamido(methyl)]phenylalanine Test peptide with modified Phenylalanine 5.3

Data sourced from a 2006 study on PTP1B inhibition. The results indicated that while the tripeptide platform itself was a good inhibitor, the specific modification with the sulfonamidomethyl group did not significantly enhance potency in this context. acs.org

Other research has focused on creating irreversible inhibitors for different classes of enzymes. For instance, derivatives of phenylalanine have been synthesized to act as irreversible inactivators of serine proteases like chymotrypsin. nih.gov In these studies, N-benzoyl derivatives of epoxyalkyl-phenylalanine were found to be specific inactivators of chymotrypsin. nih.gov The design of such molecules relies on creating a structure that can first bind to the enzyme's active site and then form a permanent, covalent bond, thus deactivating the enzyme. pnas.orgrsc.org

Bioactive Molecules with Antifungal Properties

Beyond enzyme inhibition, this compound derivatives are used to create novel bioactive molecules with therapeutic potential. A notable example is in the development of antifungal agents, a critical need due to the rise of drug-resistant fungal strains. pensoft.net Structural analogs of phenylalanine are known to exhibit antifungal activity, often by acting as inhibitors of essential fungal enzymes. pensoft.net

A recent study investigated the antifungal properties of dipeptides containing (S)-α-methyl-phenylalanine, a closely related analog. pensoft.net The research demonstrated that both the amino acid itself and dipeptides constructed from it could inhibit the growth of various pathogenic fungal strains. pensoft.net

Table 3: Antifungal Activity of (S)-α-methyl-phenylalanine and a Derived Dipeptide

Fungal Strain Test Compound Inhibitory Effect
Penicillium aurantiogriseum (S)-α-methyl-phenylalanine Pronounced inhibition
Penicillium aurantiogriseum N-tert-butoxycarbonyl-(S)-alanyl-(S)-α-methyl-phenylalanine High inhibitory effect
Ulocladium botrytis (S)-α-methyl-phenylalanine Pronounced inhibition

This 2024 study highlights how derivatives of phenylalanine can serve as active components to suppress the growth of pathogenic fungi. pensoft.net

The enhancement of hydrophobicity by introducing aromatic amino acids like phenylalanine into peptide structures has been shown to significantly increase their antifungal efficacy, including against fluconazole-resistant strains of Candida albicans. frontiersin.org This body of research underscores the value of this compound and its analogs as foundational components in the design of new enzyme inhibitors and bioactive molecules. chemimpex.compensoft.netfrontiersin.org

Biochemical and Biological Research Involving 4 Methyl L Phenylalanine

Studies on Amino Acid Metabolism and Protein Folding

4-Methyl-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine (B559525), serves as a valuable tool in biochemical research, particularly in studies concerning amino acid metabolism and protein folding. chemimpex.comchemimpex.com Its unique structure, featuring a methyl group on the phenyl ring, introduces altered hydrophobic properties compared to its parent compound. chemimpex.com This modification makes it an ideal probe for investigating the influence of hydrophobicity on protein structure, stability, and function. chemimpex.comchemimpex.com

Studies involving this compound also contribute to a deeper understanding of metabolic pathways. chemimpex.com Scientists investigate its effects on amino acid metabolism to elucidate how the introduction of a modified amino acid can perturb these intricate biochemical networks. chemimpex.com This line of research can shed light on the mechanisms underlying various metabolic disorders. chemimpex.com The compound is also used in the synthesis of peptides and proteins for pharmaceutical research, where its properties can enhance the stability and solubility of these molecules. chemimpex.com

Research AreaApplication of this compoundKey Insights Gained
Protein Engineering Incorporation into proteins to create modified versions. chemimpex.comUnderstanding of how altered hydrophobicity affects protein properties and stability. chemimpex.com
Amino Acid Metabolism Studying its effects on metabolic pathways. chemimpex.comInsights into the perturbation of metabolic networks and potential links to metabolic disorders. chemimpex.com
Protein Folding Investigating its influence on polypeptide chain folding and final protein structure. chemimpex.comElucidation of the role of hydrophobic interactions in protein conformation and stability. chemimpex.comchemimpex.com
Peptide Synthesis Used as a building block for creating novel peptides. chemimpex.comDevelopment of peptides with enhanced stability and solubility for therapeutic applications. chemimpex.com

Research in Neuroscience

The distinct structural characteristics of this compound make it a compound of interest in the field of neuroscience. chemimpex.com Its application in this area of research primarily revolves around understanding the complex interplay of neurotransmitters and developing potential therapeutic strategies for neurological disorders. chemimpex.comchemimpex.com

Understanding Neurotransmitter Interactions

Research in neuroscience utilizes this compound to probe the intricate communication systems within the brain. chemimpex.com Neurotransmitters, the chemical messengers of the nervous system, are fundamental to brain function, and their proper interaction is crucial for everything from mood regulation to motor control. researchgate.netmdpi.com L-phenylalanine itself is a precursor for the synthesis of key catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.orgdrugbank.com

By introducing this compound, a structural analog, researchers can study how modifications to the precursor molecule affect the synthesis, release, and signaling of these vital neurotransmitters. chemimpex.com This helps in deciphering the specific structural requirements for precursor molecules in the neurotransmitter production pathways. Such studies can provide a more granular understanding of the neurochemical basis of brain function. chemimpex.commdpi.com

Development of Treatments for Neurological Disorders

Insights gained from studying the effects of this compound on neurotransmitter systems have implications for the development of novel treatments for a range of neurological disorders. chemimpex.comresearchgate.net Many of these conditions, including Parkinson's disease, are associated with dysregulation of neurotransmitter pathways. researchgate.netnih.gov

This compound serves as a building block in the synthesis of novel therapeutic agents designed to target specific pathways implicated in neurological diseases. chemimpex.com For instance, research has explored the neuroprotective effects of related phenylalanine derivatives. nih.gov One study on β-methylphenylalanine, a positional isomer of this compound, demonstrated neuroprotective effects in a model of Parkinson's disease by protecting against the depletion of tyrosine hydroxylase, a key enzyme in dopamine synthesis. nih.gov While this study did not use this compound directly, it highlights the potential of methylated phenylalanine derivatives in this therapeutic area. The development of such compounds could lead to more effective treatments with improved efficacy and selectivity. chemimpex.com

Research FocusRole of this compound/DerivativesPotential Impact
Neurotransmitter Synthesis Serves as a modified precursor to study the synthesis of catecholamines. chemimpex.comDeeper understanding of the structural requirements for neurotransmitter production. chemimpex.com
Neurological Disorder Models Used to synthesize compounds for testing in models of diseases like Parkinson's. chemimpex.comnih.govIdentification of potential neuroprotective agents. nih.gov
Drug Development Acts as a building block for novel therapeutic agents targeting neurological pathways. chemimpex.comCreation of more selective and effective treatments for neurological disorders. chemimpex.comchemimpex.com

Investigation of Peptaibiotic-Membrane Interactions

Research has utilized analogs of this compound to investigate the interactions between peptaibiotics and cell membranes. Peptaibiotics are a class of peptides rich in non-standard amino acids that exhibit antimicrobial and membrane-disrupting properties. Understanding how these molecules interact with and traverse cell membranes is crucial for developing new antimicrobial agents.

In one study, a derivative, 4-cyano-α-methyl-L-phenylalanine, was incorporated as a spectroscopic marker into analogs of the peptaibiotic trichogin GA IV. mdpi.comscience.gov This allowed researchers to probe the peptide's behavior within a membrane environment. The cyano group provides a unique vibrational signature that can be tracked using techniques like infrared spectroscopy, offering insights into the peptide's orientation, penetration depth, and aggregation state within the lipid bilayer. researchgate.net

These studies help to elucidate the mechanism of action of peptaibiotics, which often involves the formation of pores or channels in the membrane, leading to cell death. By systematically modifying the peptaibiotic structure with amino acid analogs like 4-cyano-α-methyl-L-phenylalanine, scientists can map the specific contributions of different parts of the peptide to its membrane-disrupting activity. This knowledge is instrumental in the rational design of new peptaibiotic-based drugs with enhanced efficacy and selectivity.

Role in Combating Metabolic Disorders

The study of this compound and its metabolism offers potential insights into combating metabolic disorders. chemimpex.com Its parent compound, L-phenylalanine, is central to several metabolic processes, and its dysregulation is the hallmark of the genetic disorder phenylketonuria (PKU). wikipedia.orgwiley.com In PKU, the inability to properly metabolize phenylalanine leads to its accumulation, causing severe neurological damage if left untreated. wikipedia.orgwiley.com

By studying how the body processes this compound, researchers can gain a better understanding of the enzymes and pathways involved in aromatic amino acid metabolism. chemimpex.com This includes investigating the activity of phenylalanine hydroxylase, the enzyme deficient in PKU, towards this modified substrate. nih.govnih.gov Such studies can help to characterize the substrate specificity of this critical enzyme and may inform the development of therapies for PKU and other related metabolic diseases.

Furthermore, altered phenylalanine metabolism has been implicated in other conditions, such as Parkinson's disease. nih.gov Research exploring the metabolic fate of this compound and its derivatives could uncover novel metabolic pathways or identify biomarkers associated with these diseases. chemimpex.comnih.gov This line of inquiry holds the promise of identifying new therapeutic targets for a range of metabolic disorders.

Bioanalytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound and related compounds in biological samples are essential for the research areas described above. Various bioanalytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection being the most common. researchgate.netlcms.czrsc.orgresearchgate.net

These methods offer high sensitivity and selectivity, allowing for the precise measurement of the analyte even in complex biological matrices like blood, urine, or cell culture media. researchgate.netrsc.orgcolab.ws The development and validation of these analytical methods are crucial for ensuring the reliability of research findings. Key aspects of method validation include assessing linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). lcms.czresearchgate.net

For instance, a typical HPLC-MS/MS method would involve sample preparation, often including protein precipitation, followed by chromatographic separation on a suitable column and detection using mass spectrometry. lcms.cz The mass spectrometer is set to monitor for the specific mass-to-charge ratio of this compound and its fragments, providing a high degree of specificity. The development of robust and reliable bioanalytical methods is a continuous process, with ongoing efforts to improve speed, sensitivity, and throughput to support advancing research.

Analytical TechniquePrincipleApplication in this compound Analysis
HPLC-UV Separates compounds based on their interaction with a stationary phase, with detection based on UV absorbance. rsc.orgresearchgate.netQuantification in samples where high sensitivity is not the primary requirement.
HPLC-MS/MS Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.netlcms.czcolab.wsGold standard for accurate quantification in complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds, often after derivatization, followed by mass spectrometric detection. colab.wsAn alternative method, particularly for certain metabolites of phenylalanine.

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) Analysis

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful analytical techniques for the separation, identification, and quantification of amino acids and their derivatives in complex biological matrices. nih.govmdpi.com In the context of research involving this compound and other unnatural amino acids (UAAs), LC-MS/MS is crucial for verifying their successful incorporation into proteins. rsc.org

The general workflow for analyzing amino acids in biological samples like plasma involves several key steps. thermofisher.com First, proteins are precipitated from the sample, often using an organic solvent like acetonitrile (B52724) or methanol (B129727) containing a small percentage of formic acid to aid in protein denaturation and precipitation. mdpi.com Following centrifugation to remove the precipitated proteins, the supernatant containing the amino acids is collected. thermofisher.com An internal standard, often a deuterated version of the analyte, is added to the sample to correct for variations in sample preparation and instrument response.

Chromatographic separation is typically achieved using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column. mdpi.comrsc.org A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) formate (B1220265) and formic acid) and an organic component (e.g., acetonitrile) is commonly employed to separate the amino acids based on their polarity. nih.govd-nb.info

Following separation by LC, the eluent is introduced into the mass spectrometer. The compounds are ionized, typically using electrospray ionization (ESI) in positive ion mode. nih.gov In MS/MS analysis, a specific precursor ion (the protonated amino acid) is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantification. nih.gov The identity of an amino acid is confirmed by both its retention time in the chromatography and the specific mass-to-charge ratio (m/z) of its precursor and product ions. rsc.org For instance, in the analysis of phenylalanine and its derivatives, the mass spectrum would confirm the presence of the specific compound by its unique m/z value. rsc.org

This methodology allows for the accurate quantification of amino acids over a wide linear range, making it suitable for various research applications, including the study of metabolic disorders and the verification of UAA incorporation into proteins. nih.govnih.gov

Table 1: Example LC-MS/MS Parameters for Amino Acid Analysis

ParameterDescription
Chromatography
ColumnReversed-phase C18 or HILIC
Mobile Phase AWater with 0.1% Formic Acid and/or Ammonium Formate
Mobile Phase BAcetonitrile with 0.1% Formic Acid
ElutionGradient
Flow Rate0.2 - 1.5 mL/min rsc.org
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI)
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion[M+H]⁺ of the amino acid
Product IonsCharacteristic fragments of the amino acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including amino acids and proteins. d-nb.inforesearchgate.net It provides detailed information about the chemical structure, conformation, and dynamics of molecules at an atomic level. acs.orgwiley.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the structure of novel compounds and to confirm the identity of synthesized molecules like this compound. researchgate.net

In the characterization of a new compound, 1D NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the number and types of protons and carbons in the molecule. nih.gov Chemical shifts (reported in ppm) indicate the electronic environment of each nucleus, while coupling constants (reported in Hz) reveal connectivity between neighboring atoms. nih.gov For example, the aromatic protons of a phenylalanine derivative would appear in a specific region of the ¹H NMR spectrum, and their splitting patterns would provide information about the substitution on the phenyl ring.

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete covalent structure of a molecule. These experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular framework. researchgate.net

NMR is also a powerful technique for studying the structure and folding of proteins. acs.org The incorporation of isotopically labeled amino acids (e.g., with ¹⁵N or ¹³C) is a common strategy to enhance the sensitivity and resolution of NMR spectra for larger molecules. acs.org When an unnatural amino acid like this compound is incorporated into a protein, NMR can be used to confirm its presence and to probe its local environment within the protein structure. For instance, the introduction of a ¹⁹F-labeled group can serve as a sensitive NMR probe to study protein folding and unfolding. nih.gov

Table 2: Common NMR Experiments for Structural Elucidation

ExperimentInformation Provided
¹H NMR Number and chemical environment of protons.
¹³C NMR Number and chemical environment of carbons.
COSY Correlation between scalar-coupled protons (H-H connectivity).
HSQC Correlation between protons and directly attached heteronuclei (e.g., ¹³C, ¹⁵N).
HMBC Correlation between protons and heteronuclei over multiple bonds (long-range connectivity).
NOESY Correlation between protons that are close in space (through-space interactions), used for conformational analysis. wiley.com

Infrared (IR) Absorption Spectroscopy for Vibrational Probes

Infrared (IR) spectroscopy is a valuable technique for probing the local environment within a protein by utilizing the vibrational frequencies of specific chemical groups. nih.govnih.gov Unnatural amino acids containing unique functional groups, such as nitriles or azides, can serve as site-specific vibrational reporters. nih.govacs.org The vibrational frequency of these groups is sensitive to the local electrostatic environment, hydrogen bonding, and solvent accessibility, providing insights into protein structure and dynamics. nih.gov

For example, 4-cyano-L-phenylalanine (pCNPhe) contains a nitrile group whose symmetric stretching vibration appears in a region of the IR spectrum that is relatively free from other protein absorptions. nih.govacs.org The frequency of this nitrile stretch is known to shift depending on the polarity of its environment. nih.gov A blue shift (increase in frequency) is typically observed when the nitrile group is in a more polar or hydrogen-bonding environment. nih.gov

In a study using superfolder green fluorescent protein (sfGFP), pCNPhe was genetically incorporated at different sites to probe the local protein environments. nih.gov The IR absorption spectrum of the nitrile group varied depending on its location within the protein, reflecting the different microenvironments. nih.gov Temperature-dependent IR spectroscopy can also be employed to further characterize these environments by measuring the frequency shift as a function of temperature. nih.gov

Isotopically labeled versions of these vibrational probes, such as ¹³C or ¹⁵N labeled pCNPhe, can be used to unambiguously assign the vibrational modes and to study multiple sites within a protein simultaneously. acs.org The isotopic shift in the vibrational frequency helps to distinguish the probe's signal from other absorptions and from potential overlapping signals when multiple probes are used. acs.org

Table 3: Vibrational Frequencies of Reporter Groups in Different Environments

Vibrational ReporterEnvironmentFrequency (cm⁻¹)Reference
4-cyano-L-phenylalanine (nitrile stretch)THF~2229 nih.gov
4-cyano-L-phenylalanine (nitrile stretch)Water~2237.7 nih.gov
4-azidomethyl-L-phenylalanine (azide stretch)Water~2109.8 nih.gov
4-azidomethyl-L-phenylalanine (azide stretch)Incorporated in sfGFP (site 134)~2109.8 nih.gov

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular dichroism (CD) spectroscopy is a widely used technique to study the secondary and tertiary structure of chiral molecules, including proteins. nih.gov It measures the differential absorption of left- and right-circularly polarized light. nih.gov The far-UV region (below 250 nm) of a protein's CD spectrum is dominated by the peptide backbone and provides information about the protein's secondary structure content (e.g., α-helix, β-sheet).

The near-UV region (250-300 nm) of the CD spectrum is sensitive to the environment of the aromatic amino acid side chains (phenylalanine, tyrosine, and tryptophan). nih.govbohrium.com The incorporation of this compound, as a derivative of phenylalanine, would contribute to the near-UV CD spectrum. The signal in this region arises from the asymmetric environment of the aromatic chromophores within the folded protein, making it a sensitive probe of the protein's tertiary structure and conformational changes. nih.govacs.org

The vibrational fine structure observed in the near-UV CD spectra of aromatic amino acids provides detailed information about their local environment and interactions within the protein. nih.gov Theoretical calculations, incorporating the Franck-Condon effect, have been developed to quantitatively relate the near-UV CD spectrum to the protein's three-dimensional structure. nih.govbohrium.com

CD spectroscopy is also used to study protein folding and unfolding. Changes in the CD spectrum can monitor the loss of secondary and tertiary structure upon denaturation. Furthermore, the chiroptical properties of amino acids like L- and D-phenylalanine, which exhibit nearly equal and opposite CD signals, are utilized in the calibration and validation of CD instruments and methods. researchgate.net

Fluorescence Techniques in Biological Assays

Fluorescence-based techniques are highly sensitive and widely used in biological research for quantification and imaging. mdpi.comclockss.org While L-phenylalanine itself has intrinsic fluorescence, its quantum yield is low compared to tryptophan and tyrosine. mdpi.com However, derivatives of phenylalanine can be designed to have enhanced fluorescent properties.

Fluorometric assays are commonly used for the quantitative determination of L-phenylalanine in biological samples. assaygenie.com One such assay involves the enzymatic oxidation of L-phenylalanine by phenylalanine dehydrogenase, which produces NADH. assaygenie.com The NADH then reduces a non-fluorescent probe to a highly fluorescent product. The increase in fluorescence intensity is directly proportional to the concentration of L-phenylalanine in the sample. assaygenie.com This type of "mix-incubate-measure" assay is convenient for high-throughput screening. assaygenie.com

Another fluorometric method for L-phenylalanine determination is based on the enzymatic conversion of phenylalanine to ammonia (B1221849) and trans-cinnamic acid by phenylalanine ammonia-lyase (PAL). nih.gov The ammonia produced then reacts with o-phthalaldehyde (B127526) (OPA) to form a fluorescent product. nih.gov

Unnatural amino acids with fluorescent properties can be genetically incorporated into proteins to serve as site-specific probes for imaging and for studying protein dynamics and interactions in living cells. mdpi.com For example, L-phenylalanine-based α-amino acids with cyan-emitting properties have been synthesized and used for imaging in live HeLa cells. mdpi.com These fluorescent amino acids provide powerful tools for modern cell biology, enabling the study of protein localization, folding, and biomolecular interactions. mdpi.com

Table 4: Example of a Fluorometric Assay for L-Phenylalanine

ComponentFunction
L-Phenylalanine Analyte
Phenylalanine Dehydrogenase Enzyme that oxidizes L-phenylalanine
NAD⁺ Coenzyme, reduced to NADH
Fluorescent Probe Reduced by NADH to a highly fluorescent product
Excitation/Emission Wavelengths e.g., 530/585 nm assaygenie.com

Genetic Incorporation into Cellular Systems for Functional Analysis

The site-specific incorporation of unnatural amino acids (UAAs) into proteins in living cells is a powerful technique for probing and engineering protein function. nih.gov This is achieved by expanding the genetic code, which typically involves an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the UAA and recognizes a unique codon, often the amber stop codon (UAG). nih.gov

The pyrrolysyl-tRNA synthetase (PylRS)/tRNA(Pyl) pair from archaea is a versatile system that has been engineered to incorporate a wide variety of phenylalanine derivatives into proteins in both E. coli and mammalian cells. nih.govnih.gov For instance, a mutant PylRS (N346A/C348A) has been shown to incorporate numerous meta- and ortho-substituted phenylalanine derivatives, including those with halide, methyl, nitrile, and other functional groups. nih.govacs.org This allows for the introduction of diverse chemical functionalities into proteins for various applications. nih.gov

The successful incorporation of a UAA is typically verified by mass spectrometry, where the molecular weight of the purified protein will show an increase corresponding to the mass of the incorporated UAA. nih.gov The fidelity of incorporation is also assessed to ensure that the UAA is inserted only at the designated site. acs.org

Once incorporated, these UAAs can serve as probes for functional analysis. For example:

Spectroscopic Probes: Amino acids with nitrile or azide (B81097) groups can be used as IR probes to study the local protein environment. nih.govacs.org

NMR Probes: A trifluoromethyl group can be incorporated to serve as a sensitive ¹⁹F NMR probe for studying protein folding and unfolding. nih.gov

Bioorthogonal Handles: Ketone, alkyne, and azide moieties can be introduced to allow for site-specific labeling of the protein with fluorescent dyes or other molecules through "click chemistry". nih.gov

Phosphotyrosine Analogs: Nonhydrolyzable phosphotyrosine analogs, such as p-carboxymethyl-L-phenylalanine (CMF), can be genetically encoded to study signaling pathways that are dependent on tyrosine phosphorylation, without the complication of dephosphorylation by phosphatases. rsc.org

This technology provides a robust platform for the detailed investigation of protein structure and function within the complex environment of a living cell. nih.gov

Future Directions and Emerging Research Avenues

Expansion of 4-Methyl-L-phenylalanine Applications in Synthetic Biology

The field of synthetic biology is continually seeking new building blocks to create proteins and peptides with novel functions. The incorporation of non-natural amino acids (nsAAs) like this compound into proteins is a powerful strategy to achieve this. nih.gov The presence of the methyl group on the phenyl ring enhances the hydrophobicity and can influence the conformational stability of peptides and proteins. chemimpex.com This makes it a valuable component for protein engineering and the development of biomaterials with tailored functionalities. chemimpex.com

The site-specific incorporation of nsAAs is often achieved using engineered tRNA synthetase systems. This technology has been successfully extended to various organisms, including Bacillus subtilis, a bacterium widely used in industrial applications. nih.gov The ability to incorporate a diverse set of nsAAs, including derivatives of phenylalanine, into proteins in B. subtilis opens up possibilities for creating modified proteins with enhanced properties for applications in biotechnology and pharmaceutical development. nih.govchemimpex.com For instance, the incorporation of this compound can improve the stability and solubility of peptides, which is crucial for developing therapeutics with enhanced efficacy. chemimpex.com

Future research will likely focus on expanding the repertoire of organisms and proteins that can incorporate this compound. This includes the development of more efficient and orthogonal translation systems for its incorporation into a wider range of target proteins. tufts.edu The unique properties of this compound can be harnessed to create enzymes with altered catalytic activity, proteins with enhanced stability in non-natural environments, and novel biomaterials such as self-assembling peptides for drug delivery and tissue engineering.

Development of Novel Spectroscopic Probes Based on this compound

The study of protein structure and dynamics is fundamental to understanding their function. Vibrational spectroscopy, in conjunction with site-specifically incorporated unnatural amino acids, has become a powerful tool for probing local protein environments. nih.govnih.gov While research has extensively utilized derivatives like 4-cyano-L-phenylalanine (pCNPhe) and 4-azidomethyl-L-phenylalanine (pN3CH2Phe) as vibrational reporters, the principles underlying their use suggest a potential for this compound in the development of new spectroscopic probes. nih.govnih.govacs.orgacs.org

The vibrational frequency of a probe molecule is sensitive to its local environment, including factors like electric fields and hydration. mdpi.com For example, the nitrile stretch of pCNPhe and the azide (B81097) stretch of pN3CH2Phe occur in a region of the infrared spectrum that is relatively free from other protein absorptions, making them excellent reporters. nih.govacs.org The methyl group of this compound, while not having a strong, isolated vibrational signature like a nitrile or azide group, does possess characteristic C-H stretching and bending vibrations. science.gov Advanced spectroscopic techniques, such as two-dimensional infrared (2D-IR) spectroscopy, could potentially be used to resolve the subtle shifts in these vibrations in response to changes in the protein environment.

Future research could focus on enhancing the spectroscopic properties of this compound. This might involve isotopic labeling (e.g., with deuterium) of the methyl group to shift its vibrational frequencies into a clearer spectral window. Furthermore, computational studies could be employed to predict the sensitivity of the methyl group's vibrations to different protein environments, guiding the design of new experiments. nih.gov The development of this compound-based probes would add a new tool to the arsenal (B13267) of techniques available for studying protein structure, dynamics, and interactions with high spatial and temporal resolution.

Advanced Research in Structure-Activity Relationship (SAR) and Drug Design

This compound is proving to be a valuable building block in the design of novel therapeutic agents, particularly in the realm of peptide and peptidomimetic drugs. chemimpex.comchemimpex.com Its incorporation allows for fine-tuning of the structure-activity relationship (SAR) of drug candidates, leading to improved potency, selectivity, and pharmacokinetic properties. chemimpex.comdrugdesign.org

A notable example of its application is in the development of HIV-1 capsid inhibitors. nih.govkuleuven.beresearchgate.netresearchgate.net The HIV-1 capsid protein is a critical and as-yet clinically unexploited therapeutic target. researchgate.net Researchers have designed and synthesized series of phenylalanine derivatives, including those containing a 4-methyl substitution, that target the capsid protein. nih.govresearchgate.net These studies have demonstrated that modifications to the phenylalanine scaffold, including the addition of a methyl group, can significantly impact the antiviral activity of the compounds. nih.gov For instance, in one study, a 4-methoxy-N-methylaniline substituted phenylalanine derivative displayed significant anti-HIV-1 activity. researchgate.net

Another promising area is in the design of Glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes and obesity. nih.govmdpi.comresearchgate.net GLP-1 is a peptide hormone that plays a key role in regulating blood sugar levels. nih.gov The native peptide has a very short half-life, necessitating the development of more stable analogs. mdpi.com SAR studies on ultra-short GLP-1 analogs have shown that substitutions at the phenylalanine residue can significantly affect receptor agonist potency. mdpi.com Specifically, a Phe(2-Me)⁶ analog, which is a derivative of this compound, was explored in these studies. mdpi.com

Future research in this area will likely involve the use of this compound in combinatorial chemistry to generate large libraries of peptide-based drug candidates for screening against a wide range of therapeutic targets. chemimpex.com Furthermore, computational modeling and structure-based drug design will be increasingly used to rationally design peptides and peptidomimetics containing this compound with optimized binding affinities and biological activities. mdpi.comnih.gov

Exploration of New Therapeutic Modalities

The unique properties of this compound and its derivatives suggest their potential in a variety of new therapeutic modalities beyond their use in SAR studies. The incorporation of this non-natural amino acid can lead to peptides and proteins with enhanced stability and novel biological activities, opening up new avenues for therapeutic intervention. chemimpex.comrsc.org

One area of exploration is in the development of treatments for neurological disorders. chemimpex.com The hydrophobic nature of the 4-methylphenyl side chain can influence how peptides interact with biological membranes and receptors in the central nervous system. chemimpex.com Research is ongoing to understand how the incorporation of this compound into neuropeptides might affect their function and lead to new treatments for conditions like pain and mood disorders.

Furthermore, the role of amino acid metabolism in diseases like cancer is a growing area of research. nih.gov Cancer cells often have altered metabolic requirements, and targeting amino acid transporters and metabolic pathways is a promising therapeutic strategy. nih.gov L-type amino acid transporters (LATs), which transport large neutral amino acids like phenylalanine, are often upregulated in cancer cells. nih.gov While direct studies on this compound in this context are limited, the development of phenylalanine derivatives as inhibitors of these transporters suggests a potential therapeutic avenue. nih.gov For example, JPH203, a tyrosine analog, is a selective LAT1 inhibitor that has shown anti-cancer effects in preclinical studies and is undergoing clinical trials. nih.gov

Future research should explore the potential of this compound and its derivatives as targeted therapies. This could involve their use in antibody-drug conjugates, where the modified amino acid provides a site for drug attachment, or in the development of peptide-based therapies that specifically target disease-related proteins or pathways. rsc.org The investigation of this compound containing peptides for their potential in treating metabolic disorders and neurodegenerative diseases like Parkinson's disease, where amino acid-based therapies and neuroprotective strategies are being explored, also represents a promising future direction. oup.comwiley.com

Q & A

Q. What are the standard analytical methods for distinguishing 4-methyl-L-phenylalanine enantiomers, and how can their retention times be optimized?

To separate and identify this compound enantiomers, reversed-phase high-performance liquid chromatography (HPLC) with chiral stationary phases is commonly used. For example, this compound and its D-enantiomer exhibit distinct retention times (35.347 min and 38.600 min, respectively) under optimized conditions using a C18 column and specific mobile phase composition (e.g., aqueous/organic solvent mixtures with chiral additives) . Method optimization should consider pH, column temperature, and flow rate to enhance resolution.

Q. What safety precautions are critical during the synthesis of this compound derivatives?

Synthesis of aromatic amino acid derivatives, such as 4-azido-L-phenylalanine, has revealed unexpected hazards (e.g., explosive properties in isolated products). While this compound itself is not reported as explosive, analogous syntheses involving azide or nitro groups require rigorous safety protocols:

  • Use inert atmospheres (e.g., nitrogen) during reactive steps.
  • Avoid high temperatures and mechanical friction during isolation.
  • Conduct small-scale stability tests before scaling up .

Q. How can researchers validate the purity of this compound in synthetic batches?

Combine multiple techniques:

  • HPLC-MS : Quantifies purity and identifies contaminants via mass spectra.
  • NMR Spectroscopy : Confirms structural integrity (e.g., aromatic proton signals at δ 7.2–7.4 ppm for the phenyl group).
  • Melting Point Analysis : Compare observed values (e.g., 238–243°C for 4-nitro-L-phenylalanine analogs) with literature data .

Advanced Research Questions

Q. How does this compound modulate G-protein-coupled receptor (GPCR) signaling compared to native phenylalanine?

In PAR4 receptor studies, substituting phenylalanine with this compound reduces agonist efficacy. For example, the peptide AYPGK-F(4-Me)-NH2 acts as a partial agonist, decreasing calcium signaling (EC₅₀ = 9.4 µM vs. 5.2 µM for PAR4-AP) and β-arrestin recruitment (56–63% vs. 100% for wild type). This suggests steric hindrance from the methyl group disrupts receptor-ligand interactions critical for full activation .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies in bioactivity (e.g., partial vs. full agonism) may arise from assay conditions or stereochemical impurities. Mitigation strategies include:

  • Enantiomeric Purity Verification : Use chiral HPLC to confirm >99% L-configuration .
  • Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Orthogonal Assays : Combine calcium flux measurements with β-arrestin recruitment assays to assess biased signaling .

Q. How can this compound be incorporated into peptide synthesis for photoaffinity labeling studies?

4-Benzoyl-L-phenylalanine, a photoreactive analog, is incorporated via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Similarly, this compound can be used to study steric effects in peptide-receptor binding. Key steps:

  • Resin Loading : Use pre-loaded Wang resin for automated SPPS.
  • Coupling Conditions : Activate with HBTU/DIPEA in DMF for 1–2 hours.
  • UV Crosslinking : Irradiate at 365 nm to stabilize peptide-receptor complexes for structural analysis .

Methodological Tables

Q. Table 1. HPLC Retention Times for this compound and Analogs

CompoundRetention Time (min)Column TypeMobile PhaseReference
This compound35.347C18Acetonitrile/H2O (pH 3)
4-Methyl-D-phenylalanine38.600C18Acetonitrile/H2O (pH 3)
4-Nitro-L-phenylalanine36.12Chiralpak AD-HMethanol/Isopropanol

Q. Table 2. Key Safety Protocols for Handling Reactive Derivatives

Hazard TypeMitigation StrategyReference
Explosive DecompositionSmall-scale testing, avoid mechanical stress
ToxicityUse fume hoods, PPE (gloves, respirators)
Environmental RiskDispose via certified chemical waste facilities

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.